GI 254023X-d3
Description
Contextualization within Metalloprotease Inhibitor Classes and Research Areas
GI 254023X falls within the hydroxamate class of metalloprotease inhibitors. researchgate.netnih.gov This class of compounds is characterized by a hydroxamic acid moiety that chelates the zinc ion within the active site of metalloproteases, thereby inhibiting their enzymatic activity. nih.govnih.govresearchgate.net GI 254023X is particularly noteworthy for its high selectivity for ADAM10 over other metalloproteases, especially ADAM17 (also known as TACE). nih.govfrontiersin.orgmdpi.com This selectivity makes it a crucial tool for distinguishing the specific roles of ADAM10 in various physiological and pathological processes.
ADAM10 is a key "sheddase" involved in the cleavage of a wide array of cell surface proteins, influencing processes such as cell-cell adhesion, signaling, and inflammation. mdpi.comnih.gov Consequently, inhibitors of ADAM10 like GI 254023X are investigated in numerous research areas, including neurodegenerative diseases, cancer, and inflammatory disorders. nih.govmdpi.comresearchgate.net
Historical Perspective of GI 254023X and its Analogs in Preclinical Mechanistic Studies
The development of synthetic inhibitors for ADAM proteases began over two decades ago, with the pharmaceutical industry investing heavily in this area. mdpi.com GI 254023X was first synthesized by GlaxoSmithKline and has since become a reference inhibitor for ADAM10 in preclinical research. researchgate.net Its high selectivity for ADAM10 over ADAM17 has allowed for the specific interrogation of ADAM10's function in a multitude of studies. nih.govfrontiersin.orgmdpi.com
For instance, in studies on neurodegenerative diseases, GI 254023X has been used to investigate the role of ADAM10 in the processing of amyloid precursor protein (APP). biorxiv.org In cancer research, it has been employed to study the impact of ADAM10 on tumor cell migration and the shedding of molecules like PD-L1. nih.gov Furthermore, in the context of inflammation, GI 254023X has been utilized to explore the shedding of chemokine ligands such as CX3CL1 and CXCL16. researchgate.netmdpi.com
Rationale for the Deuterated GI 254023X-d3 Derivative in Advanced Research Methodologies
The deuterated derivative, this compound, is specifically designed for use in advanced research methodologies, most notably as an internal standard in mass spectrometry-based quantitative analysis. medchemexpress.combiomall.inlgcstandards.com In such applications, a known quantity of the deuterated standard is added to a biological sample. Because this compound is chemically identical to the non-deuterated (or "light") compound, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.
The key difference is its increased mass due to the presence of three deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (GI 254023X) and the internal standard (this compound). By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can accurately quantify the concentration of GI 254023X in the sample, correcting for any loss that may have occurred during the experimental workflow. This technique, known as stable isotope dilution analysis, is the gold standard for quantitative mass spectrometry. The development of this compound therefore enables precise pharmacokinetic studies and accurate determination of the inhibitor's concentration in various biological matrices during preclinical research.
Detailed Research Findings
The following tables summarize key research findings related to the inhibitory activity of GI 254023X and its application in preclinical models.
Table 1: Inhibitory Activity of GI 254023X against Metalloproteases
| Protease | IC50 (nM) | Selectivity (over ADAM17) | Reference |
| ADAM10 | 5.3 | ~100-fold | frontiersin.orgmedchemexpress.com |
| ADAM17 (TACE) | 541 | - | frontiersin.orgmedchemexpress.com |
| MMP9 | 2.5 | Not Applicable | medchemexpress.com |
Table 2: Selected Preclinical Studies Utilizing GI 254023X
| Research Area | Model System | Key Findings | Reference |
| Neurodegenerative Disease | Huntington's Disease Mouse Model | Reduced N-CAD proteolysis and rescued electrophysiological defects. | nih.gov |
| Neurodegenerative Disease | Traumatic Brain Injury Mouse Model | Attenuated brain tissue loss, axonal injury, and pro-inflammatory gene expression. | nih.gov |
| Cancer | Hodgkin Lymphoma Cells | Reduced shedding of NKG2D ligands, increasing sensitivity to immune cell killing. | nih.gov |
| Inflammation | Human Endothelial Cells | Inhibited eLDL-induced VE-cadherin shedding. | nih.gov |
| Dopaminergic System | Human Neuroblastoma Cells | Dose-dependently reduced DRD4 immunoreactivity. | biorxiv.org |
Compound Names
Properties
Molecular Formula |
C₂₁H₃₀D₃N₃O₄ |
|---|---|
Molecular Weight |
394.52 |
Synonyms |
GI 4023-d3; (αR)-N-[(1S)-2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]-α-[(1S)-1-(formylhydroxyamino)ethyl]benzenepentanamide-d3; (R)-N-((S)-3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-((S)-1-(N-hydroxyformamido)ethyl)-5-phenylpentanamide-d3 |
Origin of Product |
United States |
Molecular Target Identification and Ligand Enzyme Interactions of Gi 254023x
Elucidation of Primary Molecular Targets (ADAM10, MMP9) and Binding Affinities
GI 254023X has been identified as a potent inhibitor of specific members of the metalloprotease superfamily, with primary targets being A Disintegrin and Metalloproteinase 10 (ADAM10) and Matrix Metalloproteinase-9 (MMP9). medchemexpress.com Its discovery and characterization have positioned it as a critical research tool for elucidating the distinct biological roles of these enzymes.
The initial synthesis of GI 254023X was first disclosed in patents originating from GlaxoSmithKline. ebi.ac.ukapexbt.com The compound emerged from research programs focused on developing inhibitors for metalloproteinases, a class of enzymes implicated in numerous pathological processes. GI 254023X belongs to the hydroxamate class of metallopeptidase inhibitors, a well-established group of compounds designed to interact with the zinc-dependent catalytic site of these enzymes. ebi.ac.uk
The development of hydroxamate-based inhibitors is a classic example of ligand-based drug design. This approach leverages the structural features of known substrates or inhibitors to create novel, more potent, and selective molecules. The core principle involves incorporating a zinc-binding group—in this case, a hydroxamic acid moiety—into a scaffold that can interact with the substrate-binding pockets of the target enzyme to confer potency and selectivity. ebi.ac.uk While specific details of the high-throughput screening cascade that identified GI 254023X are proprietary, its discovery is rooted in systematic chemical explorations of hydroxamate structures to optimize interactions with the active sites of ADAM10 and other metalloproteases. An improved, upscaled synthesis method for GI 254023X has since been reported, facilitating its broader use in biological research. researchgate.net
The potency of GI 254023X against its primary targets has been quantified through various in vitro enzymatic assays using recombinant proteinases. These assays measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). GI 254023X is a potent inhibitor of both MMP9 and ADAM10, with IC50 values in the low nanomolar range. medchemexpress.com Specifically, its IC50 for MMP9 is approximately 2.5 nM, and for ADAM10, it is around 5.3 nM. medchemexpress.com
Further studies have determined the inhibition constants (Ki), which provide a more direct measure of binding affinity. In one study, the Ki value for ADAM10 was determined to be 16.4 ± 0.6 nM. The same study also evaluated its activity against MMP-1, finding a Ki of 131 ± 82 nM. These values confirm the high affinity of GI 254023X for ADAM10.
The following table summarizes the reported inhibition constants for GI 254023X against various metalloproteases.
| Enzyme | Inhibition Constant | Value (nM) | Reference(s) |
| ADAM10 | IC50 | 5.3 | medchemexpress.comfrontiersin.org |
| Ki | 16.4 | ||
| Ki | 8.1 | nih.gov | |
| MMP9 | IC50 | 2.5 | medchemexpress.com |
| ADAM17 | IC50 | 541 | medchemexpress.comfrontiersin.org |
| ADAM9 | IC50 | 280 | |
| MMP-1 | IC50 | 108 | |
| Ki | 131 |
Note: IC50 and Ki values can vary between studies due to different experimental conditions, such as substrate choice and enzyme source.
High-Throughput Screening and Ligand-Based Target Discovery Approaches
Selectivity Profiling Against Related Metalloproteases (e.g., ADAM17) and Off-Targets
A key characteristic of GI 254023X is its remarkable selectivity for ADAM10 over the closely related metalloprotease ADAM17 (also known as TACE). apexbt.com Despite the structural similarity between these two enzymes, GI 254023X displays a potency that is approximately 100-fold higher for ADAM10 (IC50 = 5.3 nM) compared to ADAM17 (IC50 = 541 nM). medchemexpress.comebi.ac.ukfrontiersin.org This selectivity has made GI 254023X an invaluable pharmacological tool for differentiating the specific functions of ADAM10 from those of ADAM17 in various cellular processes, such as the shedding of cell surface proteins. medchemexpress.comebi.ac.uk
Its selectivity profile extends to other metalloproteases as well. While it is a potent inhibitor of MMP9, it shows weaker activity against other matrix metalloproteinases and ADAM family members. For instance, it moderately inhibits ADAM9 with an IC50 of 280 nM. The compound has been used in cell-based assays to selectively block ADAM10-mediated events without significantly affecting ADAM17 activity at appropriate concentrations. medchemexpress.com For example, at a concentration of 1 µM, GI 254023X effectively inhibits ADAM10-dependent processes while having minimal effect on ADAM17.
The table below details the selectivity profile of GI 254023X based on reported IC50 values.
| Enzyme | IC50 (nM) | Selectivity vs. ADAM10 (Fold) | Reference(s) |
| ADAM10 | 5.3 | 1 | medchemexpress.comfrontiersin.org |
| MMP9 | 2.5 | ~0.5 | medchemexpress.com |
| ADAM17 | 541 | ~102 | medchemexpress.comfrontiersin.org |
| ADAM9 | 280 | ~53 | |
| MMP-1 | 108 | ~20 | |
| MMP-2 | 300 | ~57 | |
| MMP-3 | 400 | ~75 | |
| MMP-8 | 10 | ~1.9 | |
| MMP-13 | 40 | ~7.5 |
Structural Basis of Ligand-Target Recognition: Insights from Computational and Biophysical Approaches
While a co-crystal structure of GI 254023X bound to ADAM10 is not publicly available, insights into its binding mode and selectivity have been derived from computational modeling and knowledge of the ADAM10 active site structure (PDB: 6BE6). nih.gov The selectivity of metalloprotease inhibitors is often determined by interactions between the inhibitor's side chains and the enzyme's substrate-binding pockets, particularly the S1' pocket. nih.gov
The active sites of ADAM10 and ADAM17 differ significantly in their S1' pockets. The S1' pocket of ADAM10 is deep and has a preference for large hydrophobic residues, whereas the corresponding pocket in ADAM17 is shallower and favors smaller, non-aromatic residues. nih.gov Computational modeling studies suggest that the selectivity of GI 254023X for ADAM10 is attributable to its bulky aromatic group. frontiersin.orgnih.gov This group is thought to fit favorably into the spacious hydrophobic S1' pocket of ADAM10, forming stabilizing interactions that are not possible within the more constrained S1' pocket of ADAM17. nih.gov This structural complementarity explains the observed 100-fold difference in inhibitory potency.
Class-Specific Inhibitory Mechanisms (e.g., Hydroxamate Chelation of Zinc)
GI 254023X functions through the classical inhibitory mechanism characteristic of the hydroxamate class of metalloprotease inhibitors. ebi.ac.ukresearchgate.net The catalytic activity of metalloproteases like ADAM10 and MMP9 is dependent on a zinc ion (Zn²⁺) located deep within the active site cleft. This zinc ion is essential for polarizing a water molecule that initiates the hydrolysis of the substrate's peptide bond.
The hydroxamic acid (-CONHOH) functional group of GI 254023X acts as a potent zinc-binding moiety. frontiersin.orgpnas.org It mimics the transition state of peptide hydrolysis and coordinates the catalytic zinc ion in a bidentate fashion, with both the carbonyl oxygen and the hydroxyl oxygen forming strong coordinate bonds with the Zn²⁺. ebi.ac.uk This chelation of the active site zinc effectively displaces the catalytic water molecule and renders the enzyme inactive. researchgate.net This binding is a reversible process, and the high affinity of the interaction accounts for the low nanomolar potency of the inhibitor. ebi.ac.uk
Cellular and Subcellular Mechanisms of Action of Gi 254023x D3
Modulation of Proteolytic Shedding of Cell Surface Proteins
ADAM10 functions as a "sheddase," an enzyme that cleaves the extracellular domains of a wide array of transmembrane proteins. apexbt.com This process, known as ectodomain shedding, releases soluble protein fragments that can have distinct biological activities from their membrane-bound precursors. GI 254023X, by inhibiting ADAM10, directly modulates this shedding process for numerous cell surface proteins.
Proteolytic shedding can occur through two primary pathways: constitutive shedding, which is a continuous, baseline process, and inducible shedding, which is rapidly upregulated in response to specific stimuli. caymanchem.comresearchgate.net GI 254023X has been shown to differentially affect these pathways, a distinction largely attributed to its selectivity for ADAM10 over ADAM17.
ADAM10 is often associated with constitutive shedding, while ADAM17 is a key mediator of shedding induced by stimuli like phorbol (B1677699) esters (e.g., PMA) or calcium ionophores. caymanchem.comresearchgate.netd-nb.info Consequently, GI 254023X effectively blocks the constitutive shedding of several ADAM10 substrates. rndsystems.comcaymanchem.com For example, it inhibits the constitutive release of CX3CL1 and the Interleukin-6 Receptor (IL-6R) but does not block their PMA-induced shedding, which is largely dependent on ADAM17. caymanchem.comresearchgate.net However, it has also been shown to inhibit inducible shedding events known to be mediated by ADAM10, such as the cleavage of betacellulin stimulated by calcium ionophores. rndsystems.com
| Pathway | Effect of GI 254023X | Associated Sheathase | Substrates | Citations |
| Constitutive Shedding | Inhibition | ADAM10 | CX3CL1, IL-6R, CXCL16, RAGE, Prion Protein | rndsystems.comcaymanchem.comresearchgate.netspringermedizin.demedchemexpress.com |
| Inducible Shedding (PMA-induced) | No significant inhibition | ADAM17 | CX3CL1, IL-6R | caymanchem.comresearchgate.net |
| Inducible Shedding (Calcium Ionophore-induced) | Inhibition | ADAM10 | Betacellulin | rndsystems.com |
The inhibitory action of GI 254023X has been characterized across a range of specific ADAM10 substrates, highlighting the diverse physiological processes regulated by this enzyme.
Fractalkine (CX3CL1) and CXCL16 : GI 254023X blocks the constitutive cleavage of the chemokines CX3CL1 and CXCL16, which are involved in cell-cell adhesion and immune cell trafficking. apexbt.comrndsystems.comglpbio.comresearchgate.netmedchemexpress.com
Interleukin-6 Receptor (IL-6R) : The compound inhibits the constitutive shedding of IL-6R, a key component in inflammation and immune responses. rndsystems.comcaymanchem.com
E-cadherin : In epithelial cells, GI 254023X prevents the cleavage of E-cadherin, a crucial protein for maintaining cell-to-cell adhesion and tissue integrity. rndsystems.comglpbio.comfrontiersin.orgmdpi.com
Low-density lipoprotein receptor-related protein 1 (LRP1) : Research has shown that GI 254023X decreases the shedding of LRP1, a receptor involved in lipoprotein metabolism and amyloid-β clearance in cellular models of the blood-brain barrier. caymanchem.com
Prion Protein (PrP) : ADAM10 is the primary sheddase responsible for the physiological cleavage of the cellular prion protein. researchgate.net Studies have utilized GI 254023X to confirm that ADAM10 mediates the shedding of human PrP, a process with implications for neurodegenerative diseases. springermedizin.de
| Substrate | Cellular Function | Effect of GI 254023X on Shedding | Cell Type/Model | Citations |
| Fractalkine (CX3CL1) | Chemokine, cell adhesion | Inhibition of constitutive cleavage | ECV-304 transfectants, COS-7 cells | apexbt.comrndsystems.comcaymanchem.comresearchgate.net |
| IL-6 Receptor (IL-6R) | Cytokine receptor, inflammation | Inhibition of constitutive release | THP-1 macrophages | rndsystems.comcaymanchem.com |
| CXCL16 | Chemokine | Inhibition of constitutive release | Cell-based cleavage experiments | rndsystems.comglpbio.commedchemexpress.com |
| E-cadherin | Cell-cell adhesion | Prevention of cleavage | A549 cells, HaCaT keratinocytes | rndsystems.comfrontiersin.orgmdpi.com |
| LRP1 | Endocytosis, Aβ clearance | Decrease in shedding | Human brain microvessel endothelial cells | caymanchem.com |
| Prion Protein (PrP) | Cell signaling, neuroprotection | Inhibition of shedding | Human cell lines, neural stem cells | springermedizin.deresearchgate.net |
Constitutive vs. Inducible Shedding Pathways [3, 9, 10, 17, 27]
Downstream Intracellular Signaling Cascade Activation and Modulation
By preventing the shedding of its substrates, GI 254023X alters the availability and function of these proteins at the cell surface, which in turn modulates multiple downstream intracellular signaling pathways.
The Notch signaling pathway, crucial for cell fate determination, proliferation, and differentiation, is critically dependent on ADAM10. d-nb.infonih.gov The Notch receptor requires proteolytic cleavage by ADAM10 to initiate signaling. d-nb.infonih.gov
GI 254023X has been demonstrated to be a potent inhibitor of Notch1 activation. nih.govnih.gov In experimental studies using Jurkat T-lymphoblastic leukemia cells, treatment with GI 254023X led to an accumulation of the full-length Notch1 receptor at the cell surface while simultaneously decreasing the levels of cleaved, active Notch1. apexbt.comnih.gov This inhibition of Notch1 cleavage subsequently reduces the expression of downstream target genes, most notably Hes-1, a key transcriptional repressor in the pathway. apexbt.comnih.govnih.govxzhmu.edu.cn
The modulation of signaling pathways like Notch1 by GI 254023X has direct consequences on cell survival and proliferation. In various cancer cell lines, inhibition of ADAM10 with GI 254023X suppresses proliferation and promotes programmed cell death (apoptosis).
T-lymphoblastic Leukemia Cells (Jurkat, CCRF-CEM, Molt4) : GI 254023X inhibits cell proliferation in a concentration-dependent manner and induces apoptosis. apexbt.comnih.govxzhmu.edu.cn This effect is linked to the inhibition of Notch1 signaling and the downregulation of anti-apoptotic proteins such as MCL-1, Bcl-2, and c-Myc, alongside the upregulation of pro-apoptotic proteins like BAD and BAK. nih.govxzhmu.edu.cn In some cell lines, the compound was also found to arrest the cell cycle in the G0/G1 phase. xzhmu.edu.cn
Multiple Myeloma Cells (H929) : Similar to its effects on leukemia cells, GI 254023X significantly inhibits the proliferation and induces apoptosis in H929 multiple myeloma cells, an effect also attributed to the inhibition of Notch1 activation. nih.gov
| Cell Line | Cancer Type | Effect of GI 254023X | Associated Mechanism | Citations |
| Jurkat | Acute T-Lymphoblastic Leukemia | Inhibition of proliferation, induction of apoptosis | Inhibition of Notch1 activation, downregulation of MCL-1 & Hes-1 | apexbt.comnih.govsemanticscholar.orgnih.gov |
| H929 | Multiple Myeloma | Inhibition of proliferation, induction of apoptosis | Inhibition of Notch1 activation | nih.gov |
| CCRF-CEM & Molt4 | Acute T-Lymphoblastic Leukemia | Inhibition of proliferation, induction of apoptosis, G0/G1 cell cycle arrest | Downregulation of cleaved Notch1, Bcl-2, c-Myc, Mcl-1; upregulation of BAD, BAK | xzhmu.edu.cn |
The integrity of cellular barriers, such as the vascular endothelium, is maintained by complex cell-cell junctions where proteins like VE-cadherin and E-cadherin are key components. These cadherins are linked to the actin cytoskeleton via catenins, including β-catenin. The cleavage of cadherins by proteases like ADAM10 can disrupt these junctions, leading to increased permeability and loss of barrier integrity. frontiersin.org
Research demonstrates that GI 254023X can preserve vascular integrity in cellular models by preventing this cleavage. In human pulmonary artery endothelial cells (HPAECs), GI 254023X was shown to inhibit VE-cadherin cleavage and protect the endothelial barrier from disruption. apexbt.com In a rat model of severe burns, which induces gut-vascular barrier (GVB) disruption, treatment with GI 254023X reduced this pathological permeability. researchgate.netnih.gov Further in vitro studies on rat intestinal microvascular endothelial cells (RIMECs) showed that ADAM10 inhibition by GI 254023X could counteract an increase in endothelial permeability. nih.gov These studies also revealed a link to β-catenin; conditions that increased ADAM10 expression were associated with reduced β-catenin, and interventions that preserved barrier function also maintained β-catenin levels, suggesting that by preventing cadherin cleavage, GI 254023X helps maintain the cadherin-catenin complex and thus vascular integrity. frontiersin.orgnih.gov
Impact on Cell Proliferation and Apoptosis in Experimental Cell Lines [1, 7, 16]
Subcellular Localization and Trafficking Dynamics of Target Enzymes
The primary target of GI 254023X, ADAM10, is a transmembrane protein with a complex subcellular distribution critical to its function. nih.govmdpi.com Its localization is not static and is subject to dynamic regulation, which can be influenced by inhibitors like GI 254023X.
ADAM10 is predominantly synthesized in the endoplasmic reticulum and matures as it traffics through the Golgi apparatus. frontiersin.org It is active as a mature enzyme, which is primarily located at the plasma membrane where it cleaves its various substrates. spandidos-publications.compnas.org However, ADAM10 is also found in various intracellular compartments. Studies have revealed a punctate distribution of ADAM10 throughout neurons, where it is found in close association with the presynaptic vesicle marker synaptophysin at axonal boutons and near dendritic spines. nih.gov This suggests a role for ADAM10 in synaptic function. The trafficking of ADAM10 from the Golgi to the cell surface can be regulated by interacting proteins, such as SAP97. frontiersin.org
Research indicates that the inhibition of ADAM10's proteolytic activity by GI254023X can lead to a reduction of the mature enzyme on the cell surface. mdpi.comresearchgate.net This effect is associated with an increased rate of internalization and subsequent lysosomal degradation of the protease. researchgate.net For instance, in one study, treating cells with GI254023X resulted in a reduced membrane localization of ADAM10, which was attributed to its internalization. spandidos-publications.com This suggests that the catalytic activity of ADAM10 is necessary to maintain its own surface expression, and inhibition of this activity flags the enzyme for removal.
| Cell Line | Effect on ADAM10 Localization | Effect on Substrate Shedding | Substrate(s) | Reference |
|---|---|---|---|---|
| HaCaT (Keratinocytes) | Rescues ionomycin-induced loss of E-cadherin surface expression | Inhibited constitutive and stimulated E-cadherin release | E-cadherin | pnas.org |
| THP-1 (Monocytes) | Reduced surface expression after overnight treatment | Not specified for substrates, but reduced total mature ADAM10 | N/A | mdpi.comresearchgate.net |
| Murine Primary Neurons | Not specified | Abolished secretion of sNrCAM and sAPPα | NrCAM, APP | embopress.org |
| MiaPaCa2 (Pancreatic Cancer) | Promoted formation of the ~80 kDa ADAM10 form (mature) | Inhibited generation of sAPPα | APP | nih.gov |
| C33a (Cervical Carcinoma) | Reduced membrane localization due to internalization | Inhibited CA IX shedding (additive effect with ADAM17 inhibition) | Carbonic Anhydrase IX (CA IX) | spandidos-publications.com |
| Primary T cells | Increased surface expression of CD137 | Diminished release of soluble CD137 | CD137 | mdpi.com |
Effects on Cellular Metabolism and Bioenergetics Perturbations
The direct and specific effects of GI 254023X-d3 on cellular metabolism and bioenergetics are not extensively documented in publicly available scientific literature. However, by inhibiting ADAM10, the compound can influence signaling pathways that are intrinsically linked to the metabolic state of the cell.
ADAM10's substrates include a wide range of molecules involved in diverse biological functions, such as cell proliferation, adhesion, and inflammation, processes which are all highly dependent on cellular metabolism. frontiersin.org The activity of ADAM proteases can be influenced by the cell's metabolic state, and these enzymes, in turn, regulate protein complexes associated with key organelles like mitochondria. mdpi.com
The most well-documented effects of GI 254023X that relate to cellular energy and metabolism are its impacts on cell proliferation and apoptosis. In various cancer cell lines, inhibition of ADAM10 by GI 254023X leads to reduced cell migration, proliferation, and induction of apoptosis. mdpi.commdpi.com For example, in acute T-lymphoblastic leukemia cell lines (Jurkat, CCRF-CEM, and Molt4), GI 254023X was shown to inhibit proliferation and induce apoptosis in a dose-dependent manner. nih.govxzhmu.edu.cn
The mechanism for these effects often involves the modulation of the Notch signaling pathway, a critical regulator of cell fate, proliferation, and metabolism. nih.govxzhmu.edu.cn ADAM10 is responsible for the cleavage and activation of the Notch1 receptor. nih.gov By inhibiting ADAM10, GI 254023X prevents Notch1 activation, leading to the downregulation of its target genes, such as Hes-1. nih.govxzhmu.edu.cn Furthermore, GI 254023X treatment has been shown to reduce the expression of anti-apoptotic genes like MCL-1 and BCL-2. nih.govxzhmu.edu.cn The regulation of apoptosis and cell cycle progression is tightly controlled by the cell's bioenergetic status, particularly mitochondrial function. While these findings strongly suggest an indirect influence on cellular bioenergetics, direct quantitative measurements of metabolic parameters such as oxygen consumption rates, glycolysis, or ATP production following treatment with GI 254023X are not detailed in the available research. One study noted that brain microvascular endothelial cells with mutations in PSEN1 and PSEN2, genes related to Alzheimer's disease where ADAM10 plays a role, displayed reduced bioenergetics, but a direct link to GI254023X was not established. researchgate.net
| Cell Line | Effect | Mechanism Highlighted | Reference |
|---|---|---|---|
| Jurkat (T-ALL) | Inhibited proliferation, induced apoptosis | Down-regulation of Cleaved Notch1, MCL-1, and Hes-1 mRNA | nih.gov |
| CCRF-CEM (T-ALL) | Inhibited proliferation, induced apoptosis, G0/G1 cell cycle arrest | Down-regulation of Cleaved Notch1, Bcl-2, c-Myc, Mcl-1, Hes-1 mRNA | xzhmu.edu.cn |
| Molt4 (T-ALL) | Inhibited proliferation, induced apoptosis, G0/G1 cell cycle arrest | Down-regulation of Cleaved Notch1, Bcl-2, c-Myc, Mcl-1, Hes-1 mRNA | xzhmu.edu.cn |
| TNBC cells (e.g., MDA-MB-231) | Reduced cell migration and invasion | Implicated in Notch pathway activation | mdpi.commdpi.com |
| Pancreatic Cancer Cells | Reduced cell survival and anchorage-independent growth | Inhibition of sAPPα generation | nih.gov |
Preclinical in Vitro and Ex Vivo Research Models for Gi 254023x Investigation
Cell Line-Based Systems and Primary Cell Culture Models for Mechanistic Studies
Cell-based assays are fundamental for dissecting the molecular mechanisms of ADAM10 activity and the specific effects of its inhibition by GI 254023X. This compound has been extensively used across a diverse range of human and murine cell lines, as well as in primary cell cultures, to study the shedding of various ADAM10 substrates.
GI 254023X demonstrates high selectivity for ADAM10 over the closely related ADAM17, with studies reporting over 100-fold greater potency. rndsystems.com This selectivity is crucial for attributing specific shedding events to ADAM10. In various cell-based experiments, GI 254023X effectively blocks the constitutive, but not the phorbol-12-myristate-13-acetate (PMA)-inducible, shedding of cell surface proteins. ashpublications.orgselleckchem.com This distinction helps to differentiate the roles of ADAM10 (often responsible for constitutive shedding) from ADAM17 (frequently involved in inducible shedding).
Key findings from studies using GI 254023X in cell models include:
Inhibition of Chemokine and Receptor Shedding: The compound blocks the constitutive release of interleukin-6 receptor (IL-6R) in THP-1 macrophages, as well as CX3CL1 (fractalkine) and CXCL16 in various cell systems. rndsystems.comselleckchem.comcaymanchem.com In CX3CL1-expressing ECV-304 cells and COS-7 cells, GI 254023X specifically reduced the constitutive cleavage of the chemokine. ashpublications.org
Modulation of Amyloid Precursor Protein (APP) Processing: In pancreatic cancer cell lines like MiaPaCa2, GI 254023X inhibits the generation of soluble APPα (sAPPα), a product of ADAM10-mediated non-amyloidogenic processing. nih.govnih.gov This inhibition was also observed in human lung carcinoma A549 cells and N2a cells. mdpi.comnih.gov
Prevention of Cadherin Cleavage: The inhibitor prevents the cleavage of E-cadherin in A549 lung cancer cells and VE-cadherin in human pulmonary artery endothelial cells (HPAECs), highlighting a role for ADAM10 in regulating cell-cell adhesion. rndsystems.comapexbt.com
Neurological Research Applications: In primary cultures of dorsal root ganglion (DRG) neurons, GI 254023X inhibits ADAM10-mediated neuronal outgrowth. rndsystems.com In human brain microvessel endothelial cells (HBMECs), it decreases the shedding of low-density lipoprotein receptor-related protein 1 (LRP1). caymanchem.comd-nb.info
Cancer Cell Biology: Studies on ovarian cancer cell lines (A2780) and primary cells showed that GI 254023X significantly inhibited CXCL16 shedding and reduced cell migration. glpbio.commedchemexpress.com In Jurkat cells (T-lymphoblastic leukemia), the compound inhibited proliferation and induced apoptosis, associated with downregulation of cleaved Notch1. apexbt.comtargetmol.com
The table below summarizes the application of GI 254023X in various cell-based models.
| Cell Line / Primary Cell | Cell Type | Substrate/Process Investigated | Key Finding with GI 254023X |
| A549 | Human Lung Carcinoma | E-cadherin, sAPPα, Prion Protein (PrP) | Prevents E-cadherin cleavage rndsystems.com; Decreases sAPPα levels mdpi.com; Reduces shed PrP nih.gov |
| THP-1 | Human Monocytic Macrophage | IL-6 Receptor (IL-6R) | Inhibits constitutive, but not PMA-induced, IL-6R secretion. caymanchem.com |
| COS-7 | Monkey Kidney Fibroblast | CX3CL1, Betacellulin (BTC) | Preferentially blocks constitutive CX3CL1 shedding ashpublications.orgcaymanchem.com; Inhibits ionomycin-induced BTC shedding. nih.gov |
| HBMEC | Human Brain Microvessel Endothelial Cells | LRP1 | Decreases Aβ42-induced LRP1 shedding. caymanchem.comd-nb.info |
| Primary DRG Neurons | Mouse Dorsal Root Ganglion Neurons | Neuronal Outgrowth, LSAMP | Inhibits ADAM10-mediated neuronal outgrowth. rndsystems.com |
| MiaPaCa2 | Human Pancreatic Cancer | sAPPα | Inhibits generation of sAPPα and reduces cell survival. nih.gov |
| Jurkat | Human T-cell Leukemia | Cell Proliferation, Notch1 | Inhibits proliferation, induces apoptosis, and downregulates cleaved Notch1. apexbt.comtargetmol.com |
| A2780 / Primary OC Cells | Human Ovarian Cancer | CXCL16, Cell Migration | Inhibits CXCL16 shedding and reduces migration potential. glpbio.commedchemexpress.com |
| HCA-7 | Human Colon Carcinoma | EGF-R Phosphorylation | Used as a selective ADAM10 inhibitor to study metalloprotease roles. selleckchem.com |
| HaCaT | Human Keratinocytes | E-cadherin | Used to study ADAM10-mediated E-cadherin shedding. nih.gov |
Organotypic Slice Cultures and Tissue Explant Models for Neurological Research
Organotypic slice cultures, which preserve the complex three-dimensional cytoarchitecture and synaptic connectivity of native tissue, serve as a powerful ex vivo model for neurological research. GI 254023X has been applied to these systems to investigate the function of ADAM10 in a more physiologically relevant context than dissociated cell cultures.
In studies using organotypic slice cultures from mouse brains, GI 254023X was employed to probe the role of ADAM10 in neurotoxic processes. For instance, in slice cultures from tga20 mice, which overexpress PrP, toxic anti-PrP antibodies were used to mimic prion disease. usz.ch The application of specific inhibitors like GI 254023X allows for the dissection of proteolytic pathways involved in the disease cascade. In serum and glucose-deprived slices, application of GI 254023X was shown to significantly increase cell death, suggesting a neuroprotective role for ADAM10 activity under these specific ischemic conditions. medchemexpress.com
Furthermore, research on hippocampal slice cultures from postnatal rats has utilized GI 254023X to explore the roles of proteases in synaptic plasticity and structure. researchgate.net These models are invaluable for studying how ADAM10-mediated cleavage of substrates influences processes like dendritic spine formation and axon guidance in a preserved neural circuit. jneurosci.org
| Model System | Tissue of Origin | Research Focus | Finding with GI 254023X |
| Organotypic Mouse Brain Slices | tga20 Mouse Brain | Prion-related neurotoxicity | Used to dissect proteolytic pathways in a model of prion disease. usz.ch |
| Serum/Glucose-Deprived Slices | Not Specified | Ischemic cell death | Increased cell death, indicating a protective role for ADAM10 in this context. medchemexpress.com |
| Organotypic Hippocampal Slices | Postnatal Rat Hippocampus | Dendritic spine density | Employed to study the role of proteases in modulating synaptic structure. researchgate.net |
| Exposed Brain Preparation | Xenopus | Retinal axon guidance | Pharmacological inhibition of ADAM10 caused axon guidance defects. jneurosci.org |
Co-culture Systems for Intercellular Communication Studies
Co-culture systems, which involve growing two or more different cell types together, are essential for studying intercellular communication and the complex interactions that occur within a tissue microenvironment. GI 254023X is utilized in these models to determine the specific contribution of ADAM10-mediated shedding to cell-cell signaling.
One study investigating epithelial wound healing used a co-culture model of keratinocytes and fibroblasts. cardiff.ac.uk The research implicated ADAM activity in cell migration mediated by transglutaminase 2. The use of GI 254023X helped to demonstrate that specific inhibition of ADAM10 could effectively reduce keratinocyte migration, suggesting that ADAM10-cleaved products are part of the downstream signaling that promotes re-epithelialization. cardiff.ac.uk
In the context of host-pathogen interactions, a co-culture setup involving epithelial cells and the bacterium Proteus mirabilis was used to study the disruption of the epithelial barrier. frontiersin.org Hydroxamate-based inhibitors that preferentially block ADAM10, such as GI 254023X, are valuable tools in such systems to investigate how bacterial factors might hijack host cell proteases to facilitate infection and inflammation. frontiersin.org These models are critical for understanding how ADAM10 activity on one cell type can influence the behavior of an adjacent cell type.
Application in Advanced Phenotypic Screening Assays for Pathway Dissection
GI 254023X serves as a critical tool in advanced phenotypic screening assays designed to dissect complex biological pathways. Its high selectivity for ADAM10 allows researchers to confidently link an observed phenotype to the inhibition of this specific protease.
Phenotypic assays where GI 254023X has been applied include:
Cell Migration and Invasion Assays: In wound healing or "scratch" assays, GI 254023X was shown to strongly reduce the migratory potential of A2780 ovarian cancer cells and primary ovarian cancer cells. glpbio.com Similarly, it reduced the migration and invasion of mouse mesothelioma cells in both transwell and spheroid assays. targetmol.com These screens are vital for identifying regulators of cancer metastasis.
Axon Guidance and Outgrowth Assays: The compound was used to demonstrate that ADAM10 activity is required for proper axon guidance of retinal ganglion cells in Xenopus and for neurite outgrowth in primary DRG neurons. rndsystems.comjneurosci.org This application helps to screen for factors involved in neural development and regeneration.
Screening for Selective ADAM Probes: In the development of novel inhibitors, GI 254023X is used as a benchmark compound. A study focused on discovering a selective, non-zinc-binding inhibitor of ADAM10 used GI 254023X as a reference to confirm that their newly identified compound could selectively inhibit the shedding of known ADAM10 substrates in cell-based models. researchgate.net
Host-Pathogen Interaction Screens: GI 254023X has been used in screens to understand how bacterial toxins, such as α-hemolysin from Staphylococcus aureus, subvert host proteases like ADAM10 to cause cell damage and disrupt endothelial barriers. rndsystems.comapexbt.com Such phenotypic assays are crucial for identifying host-targeted therapeutics. mdpi.com
By inhibiting a specific molecular target (ADAM10), GI 254023X enables the deconvolution of complex cellular responses, making it an indispensable compound for pathway dissection in modern phenotypic screening.
Investigation of Gi 254023x D3 in Defined in Vivo Research Paradigms Excluding Therapeutic Efficacy
Animal Model Systems for Mechanistic Elucidation of Disease Pathogenesis
GI 254023X has been employed in multiple animal models to dissect the role of ADAM10 in the pathogenesis of neurodegenerative diseases, acute brain injury, and infection. These studies utilize the inhibitor not as a treatment, but as a pharmacological tool to probe the function of its target enzyme, ADAM10, within a complex biological system.
To understand the mechanistic role of ADAM10 in specific diseases, GI 254023X has been tested in well-defined genetic and insult-induced animal models.
Alzheimer's Disease (AD): Research has utilized PSAPP transgenic mice, an established Alzheimer's disease model that co-expresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent Aβ plaque formation. glpbio.comnih.gov In this context, GI 254023X helps elucidate the role of ADAM10 in processing key proteins related to AD pathology, such as the low-density lipoprotein receptor-related protein 1 (LRP1). nih.govcaymanchem.comnih.gov
Huntington's Disease (HD): The R6/2 mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, is a widely used model for studying HD pathogenesis. nih.gov In ex vivo studies on brain slices from these mice, GI 254023X was used to investigate the hypothesis that pathologically active ADAM10 contributes to the synaptic and cognitive decline seen in the disease. nih.govjci.org
Traumatic Brain Injury (TBI): The controlled cortical impact (CCI) model in mice induces a standardized brain injury. nih.gov GI 254023X was administered in this model to explore the acute effects of ADAM10 inhibition on neuroinflammation, axonal injury, and gene expression changes following physical trauma to the brain. nih.govresearchgate.net
Infection and Vascular Injury: To study the role of ADAM10 in bacterial toxin-mediated pathology, mice were challenged with Staphylococcus aureus α-hemolysin (Hla). apexbt.com The use of GI 254023X in this model helped confirm that ADAM10 mediates the vascular injury induced by the toxin. apexbt.com Another study used a severe burn model in rats, which induces gut-vascular barrier (GVB) disruption, to investigate the S100B/ADAM10 signaling pathway. nih.gov
Table 1: Animal Models Utilizing GI 254023X for Mechanistic Studies This table is interactive. You can sort and filter the data.
| Disease/Condition | Animal Model | Model Type | Biological Perturbation Probed | Key Reference(s) |
|---|---|---|---|---|
| Alzheimer's Disease | PSAPP Transgenic Mouse | Genetic | Amyloid-β clearance, LRP1 shedding | glpbio.com, nih.gov, nih.gov |
| Huntington's Disease | R6/2 Mouse | Genetic | Synaptic structure and function | nih.gov, jci.org |
| Traumatic Brain Injury | C57BL/6N Mouse | Pharmacological/Physical | Neuroinflammation, axonal injury | nih.gov, researchgate.net |
| Bacterial Infection | BALB/c Mouse | Pharmacological/Toxin | Toxin-mediated endothelial barrier disruption | apexbt.com |
The design of preclinical studies with GI 254023X is tailored to the specific biological questions being addressed.
Acute Studies: Short-term administration is often used to assess immediate impacts on signaling pathways and protein processing. In an AD mouse model, an acute 5-day treatment with GI 254023X was sufficient to evaluate its effect on LRP1 shedding in the brain and Aβ levels in the plasma. nih.gov This design was specifically chosen to isolate the inhibitor's effect on Aβ transit across the blood-brain barrier. nih.govnih.gov Similarly, in the TBI model, injections were given just 30 minutes and 24 hours after injury to target the acute inflammatory and injury phase. nih.gov In HD research, acute exposure of corticostriatal brain slices to the compound for just 45 minutes was used for detailed electrophysiological analysis of synaptic function. nih.gov
Chronic Studies: While specific chronic in vivo dosing studies focusing on GI 254023X-d3 are not detailed in the provided results, the use of such a compound would be invaluable for longer-term pathway analysis. A chronic study design would allow researchers to track the distribution and metabolic fate of the compound over time, understand its cumulative impact on biomarker levels, and observe potential feedback loops in signaling networks that may only become apparent after sustained target engagement.
Genetic and Pharmacological Models of Specific Biological Perturbations
Tissue Distribution and Biotransformation Dynamics of Deuterated Analogs in Preclinical Species
The use of the deuterated analog, this compound, is specifically for advanced pharmacokinetic and metabolic studies in preclinical species. Deuterium (B1214612) (²H) is a non-radioactive, stable isotope of hydrogen that, when incorporated into a drug molecule, acts as a tracer without significantly altering the compound's biological activity. frontiersin.orgnih.gov
Isotopic labeling is a powerful technique for determining what happens to a compound after it is administered to a living organism. biorxiv.org The key advantage of using this compound is the ability to distinguish it and its subsequent metabolites from endogenous molecules within the complex biological matrix of plasma or tissue. frontiersin.orgnih.gov
When analyzed by mass spectrometry (MS), the deuterium atoms in this compound increase its mass by three daltons compared to the non-labeled compound. This mass shift creates a unique signature, allowing for the precise tracking of the administered drug's absorption, distribution, and eventual elimination from the body. frontiersin.orgbiorxiv.org This methodology enables quantitative measurement of the compound in various tissues, providing a clear picture of its distribution profile without the confounding background of similar endogenous molecules.
A primary application of a deuterated analog like this compound is to map its biotransformation. As the parent drug is metabolized by enzymes (e.g., cytochrome P450s), the resulting metabolites will retain the deuterium label. Using high-resolution liquid chromatography-mass spectrometry (LC-MS), researchers can screen biological samples for all molecules that contain this isotopic signature. researchgate.net This process allows for the unambiguous identification of novel metabolites. By characterizing the chemical structure of these metabolites, scientists can infer the enzymatic conversion pathways involved (e.g., oxidation, hydrolysis, glucuronidation). This information is crucial for understanding how the compound is processed and cleared by the body, which is a fundamental aspect of preclinical characterization.
Isotopic Labeling for Metabolic Fate Tracking in Preclinical Species [5, 8, 12]
Impact on Physiological Biomarkers and Signaling Networks in Animal Models
Administration of GI 254023X in various animal models has demonstrated a clear impact on specific physiological biomarkers and signaling networks, providing direct evidence of its in vivo target engagement and downstream biological effects.
Alzheimer's Disease Model: In PSAPP mice, treatment with GI 254023X significantly reduced the shedding of the LRP1 ectodomain in the brain by 60%. nih.gov This inhibition of ADAM10 activity at the blood-brain barrier led to a corresponding increase in plasma levels of amyloid-beta 40 (Aβ40), suggesting that preserving full-length LRP1 enhances the transport of Aβ out of the brain and into the peripheral circulation. glpbio.comnih.govnih.gov
Traumatic Brain Injury Model: In mice subjected to TBI, GI 254023X treatment attenuated the injury-induced upregulation of several key genes. It significantly reduced the mRNA expression of pro-inflammatory markers like Interleukin-6 (Il6), Tumor Necrosis Factor-alpha (Tnfa), and Lipocalin-2 (Lcn2). nih.govresearchgate.net It also decreased the expression of matrix metalloproteinases Mmp2 and Mmp9. nih.gov Furthermore, the inhibitor reduced axonal injury, as measured by a decrease in spectrin (B1175318) breakdown products (SBDPs) and immunostaining for the axonal injury marker SMI-32. nih.gov
Huntington's Disease Model: In ex vivo brain slices from R6/2 mice, GI 254023X rescued synaptic deficits, demonstrating that pathologically active ADAM10 contributes to synaptic dysfunction in this disease. nih.govjci.org
Signaling Network Modulation: Across various models, GI 254023X has been shown to modulate critical signaling pathways. It inhibits the cleavage of Notch1, which can affect cell proliferation and apoptosis in certain cell types. nih.govnih.gov It also blocks the constitutive cleavage of chemokines like CX3CL1 (fractalkine) and CXCL16. apexbt.comselleckchem.com In the TBI model, its neuroprotective effects were linked to interference with feedback loops potentially involving ADAM10 and TNF-α/NF-κB signaling. nih.gov
Table 2: Effect of GI 254023X on In Vivo Biomarkers and Signaling Molecules This table is interactive. You can sort and filter the data.
| Animal Model | Biomarker/Molecule | Effect of GI 254023X | Biological Implication | Key Reference(s) |
|---|---|---|---|---|
| PSAPP Mouse (AD) | Soluble LRP1 (brain) | ▼ Decreased by 60% | Reduced shedding at BBB | nih.gov |
| PSAPP Mouse (AD) | Aβ40 (plasma) | ▲ Increased 1.45-fold | Enhanced brain-to-periphery clearance | glpbio.com, nih.gov |
| CCI Mouse (TBI) | TNFα, IL-6, Lcn2 mRNA | ▼ Decreased | Attenuation of pro-inflammatory response | nih.gov, researchgate.net |
| CCI Mouse (TBI) | Mmp2, Mmp9 mRNA | ▼ Decreased | Modulation of extracellular matrix remodeling | nih.gov |
| CCI Mouse (TBI) | SMI-32 (axonal injury) | ▼ Decreased | Neuroprotection, reduced axonal damage | nih.gov |
| R6/2 Mouse (HD) | Glutamatergic Synapses | Rescued deficits | Reversal of synaptic dysfunction | nih.gov, jci.org |
| Various | Cleaved Notch1 | ▼ Decreased | Modulation of cell fate signaling | nih.gov, nih.gov |
| Various | Soluble CX3CL1 | ▼ Decreased | Inhibition of chemokine shedding | apexbt.com, , selleckchem.com |
Analytical and Methodological Applications of Gi 254023x D3 in Research
Use as an Isotopic Tracer for Metabolic Flux Analysis and Reaction Mechanism Elucidation
Stable isotope tracers are powerful tools for mapping the metabolic fate of molecules in biological systems. springermedizin.de While direct studies detailing the use of GI 254023X-d3 for metabolic flux analysis are not prominent in published literature, its properties as a stable isotope-labeled (SIL) compound make it suitable for such applications in principle.
In this context, this compound could be administered to in vitro or in vivo models to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. Researchers can distinguish the administered deuterated compound and its metabolites from the endogenous biomolecules of the organism. This allows for the elucidation of metabolic pathways involved in the breakdown of the inhibitor and helps in identifying potential drug-drug interactions or metabolic liabilities. Such studies are crucial in the preclinical development phase to understand the pharmacokinetic profile of a new chemical entity targeting enzymes like ADAM10, which are implicated in neurodegeneration, cancer, and inflammation. nih.gov
Application in Mass Spectrometry-Based Quantitation and Metabolomics Studies
The most significant and widespread application of this compound is as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). In bioanalytical and metabolomics studies, accurate measurement of an analyte in a complex matrix (e.g., plasma, cerebrospinal fluid, or tissue homogenate) is challenging due to matrix effects and variability in sample processing.
This compound is an ideal internal standard for the quantification of GI 254023X because:
Co-elution: It is chemically identical to the analyte, ensuring it behaves the same way during chromatographic separation.
Mass Difference: It has a known, fixed mass difference (approximately +3 Da) from the non-labeled analyte, allowing the mass spectrometer to detect and quantify both compounds simultaneously.
Correction for Variability: By adding a known amount of this compound to every sample, any loss of analyte during sample extraction or fluctuations in instrument response can be corrected, as the internal standard is affected in the same way as the analyte. This ratio-based measurement leads to highly accurate and precise quantification.
This application is critical for determining the concentration of GI 254023X in samples from various experiments, including cell-based assays that measure the inhibition of substrate shedding. selleckchem.com
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |
|---|---|---|---|
| GI 254023X | C₂₁H₃₃N₃O₄ | 391.2471 | - |
| This compound | C₂₁H₃₀D₃N₃O₄ | 394.2658 | +3.0187 |
Development of Reporter Assays and Chemical Probes for Target Engagement
In the context of reporter assays and target engagement studies, the non-labeled compound, GI 254023X, serves as the active chemical probe that interacts with and inhibits the target enzyme, ADAM10. These assays are designed to measure the biological consequence of this inhibition, such as the reduced shedding of a specific ADAM10 substrate (e.g., IL-6R, CX3CL1, or E-cadherin).
The role of this compound in this setting is analytical rather than biological. It is used as the internal standard in LC-MS-based methods to accurately measure the concentration of GI 254023X being applied to the cells or present in the assay buffer. This ensures that the observed biological effect in the reporter assay is correlated with a precise, verified concentration of the inhibitor, allowing for the reliable determination of potency values like IC₅₀.
Utility in Ligand Binding Assays and Receptor Occupancy Studies
Ligand binding assays are performed to characterize the interaction between an inhibitor and its target protein. For GI 254023X, these assays quantify its binding affinity to the ADAM10 enzyme. ebi.ac.uk Receptor occupancy studies, often conducted in vivo, aim to determine the percentage of target enzymes that are bound by the inhibitor at a given dose and time point.
Here again, GI 254023X is the active ligand, while this compound serves as the indispensable analytical tool. In these experiments, LC-MS methods leveraging this compound as an internal standard are used to measure the concentration of the unbound parent compound in experimental samples. This information is crucial for calculating key binding parameters such as the inhibition constant (Kᵢ) and for correlating pharmacokinetic data (drug concentration in tissue) with pharmacodynamic outcomes (target engagement). nih.gov
Reference Standard for Preclinical Bioanalysis and Method Development
This compound is fundamentally a certified reference standard for the development and validation of bioanalytical methods. The availability of a stable, isotopically labeled version of a drug candidate is a cornerstone of modern preclinical and clinical drug development. nih.gov
Its use is essential for:
Method Validation: Establishing the accuracy, precision, linearity, and robustness of quantitative assays for GI 254023X according to regulatory guidelines.
Pharmacokinetic (PK) Studies: Accurately tracking the concentration of GI 254023X in blood, plasma, and other tissues over time after administration to animal models. glpbio.comcaymanchem.com
Pharmacodynamic (PD) Studies: Linking the measured drug concentrations from PK studies to the biological effects on ADAM10 activity.
| Property | Value | Reference |
|---|---|---|
| Parent Compound | GI 254023X | |
| CAS Number (Parent) | 260264-93-5 | |
| Molecular Formula (Parent) | C₂₁H₃₃N₃O₄ | |
| Molecular Weight (Parent) | 391.5 g/mol | |
| Primary Target | ADAM10 | apexbt.com |
| IC₅₀ for ADAM10 | 5.3 nM | selleckchem.commedchemexpress.com |
| IC₅₀ for ADAM17 | 541 nM | selleckchem.commedchemexpress.com |
Chemical Synthesis and Structural Modifications for Research Purposes
Synthetic Routes and Derivatization Strategies for Analogs and Deuterated Derivatives
The synthesis of GI 254023X and its derivatives is a multi-step process that has been refined to improve yield, cost-effectiveness, and ease of handling. These synthetic strategies are also adaptable for creating analogs for structure-activity relationship studies and for producing isotopically labeled versions for analytical purposes.
Improved Synthesis of GI 254023X
Key features of the improved synthesis include the use of a benzyl-protected hydroxylamine, which, unlike the previously used tetrahydropyran (B127337) (THP) protecting group, allows for UV detection at 254 nm. researchgate.net The intermediates in this revised pathway are also less sensitive to acid, which simplifies handling. researchgate.net The synthesis culminates in the coupling of the core structure with L-tert-leucine methylamide, followed by a final deprotection step via hydrogenation to yield GI 254023X. researchgate.net
| Key Advantage | - | Higher yield, easier handling and purification |
This table summarizes key differences between the original and improved synthetic strategies for GI 254023X. researchgate.netkarger.com
Synthesis of Deuterated Derivatives (GI 254023X-d3)
Deuterium-labeled compounds, such as this compound, are indispensable as stable isotopically labeled (SIL) internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.comresearchgate.net These standards are critical for accurately measuring the concentration of the unlabeled drug in biological samples, as they can correct for variations in sample processing, matrix effects, and instrument response. nih.govmyadlm.org
While a specific published synthesis for this compound is not detailed in the reviewed literature, a logical and common strategy for its preparation involves modifying the established synthesis of the parent compound. The d3-label is most likely incorporated into the N-methyl group of the L-tert-leucine methylamide moiety. This can be achieved by using a deuterated version of a key reagent in the final steps of the synthesis.
A plausible route would involve:
Preparation of L-tert-leucine N-(methyl-d3)-amide. This can be synthesized from L-tert-leucine using methylamine-d3 hydrochloride. L-tert-leucine itself is a non-proteinogenic chiral amino acid that can be produced via chemical or enzymatic methods. chemicalbook.comgoogle.comd-nb.info
Coupling of this deuterated amide with the penultimate acid intermediate of the GI 254023X synthesis, using standard peptide coupling reagents like EDC and HOBt. researchgate.netarkat-usa.org
Final deprotection via hydrogenation to yield the target molecule, this compound.
This approach introduces the deuterium (B1214612) label at a late stage in a synthetically accessible manner, a common strategy for preparing SIL internal standards.
Derivatization Strategies for Analogs
Creating structural analogs of GI 254023X is essential for probing structure-activity relationships. One such strategy involves altering the stereochemistry of the molecule. For instance, a syn C-6-epimer of GI 254023X has been synthesized to assess the influence of the relative stereochemistry between the C-5 and C-6 positions on biological activity. arkat-usa.orgarkat-usa.org This synthesis utilized an Evans' asymmetric aldol (B89426) reaction to control the stereochemistry at these key centers, a different approach from the anti-diastereoselective alkylation used in the synthesis of GI 254023X itself. arkat-usa.org Such analogs are crucial for building a comprehensive understanding of how the three-dimensional structure of the inhibitor dictates its interaction with the target enzyme. arkat-usa.org
Structure-Activity Relationship (SAR) Studies for Target Binding and Selectivity Optimization
Structure-activity relationship (SAR) studies are fundamental to understanding why GI 254023X is a potent and selective inhibitor of ADAM10. arkat-usa.org The compound belongs to the hydroxamate class of metallopeptidase inhibitors, which function by having their hydroxamic acid group form a bidentate complex with the zinc ion in the enzyme's active site. nih.govebi.ac.uk However, selectivity is achieved by how the rest of the molecule fits into the substrate-binding sites of the enzyme. ebi.ac.uk
GI 254023X exhibits approximately 100-fold greater selectivity for ADAM10 over the closely related ADAM17. ebi.ac.ukapexbt.combiocrick.com SAR studies on related compounds have revealed that modifications to the inhibitor's scaffold, particularly in the regions that interact with the enzyme's S1' subsite, are critical for achieving this selectivity.
Key SAR insights include:
The P1' Residue: The bulky L-tert-leucine group of GI 254023X is crucial. The S1' pocket of ADAM10 is known to be deeper and more hydrophobic compared to that of ADAM17, allowing it to accommodate such bulky hydrophobic residues. This structural difference is a key determinant of selectivity.
Stereochemistry: The specific stereochemistry at multiple centers in the GI 254023X molecule is vital for optimal binding. The original patent for GI 254023X did not provide detailed SAR data for its various stereoisomers. arkat-usa.orgarkat-usa.org Subsequent synthesis of epimers, such as the C-6 epimer, was undertaken specifically to fill this knowledge gap and understand the influence of relative stereochemistry on biological activity. arkat-usa.org
Scaffold Modifications: Research on other hydroxamate-based inhibitors has shown that changing the core structure can dramatically alter selectivity. For example, introducing a thiazolidine (B150603) ring in the P1 position of a different inhibitor scaffold led to a 37-fold selectivity for ADAM10 over ADAM17. This highlights the modular nature of these inhibitors, where different chemical moieties can be introduced to "tune" the selectivity profile.
Table 2: Key Structural Features and Their Role in Activity/Selectivity
| Structural Feature | Role in GI 254023X | Impact on Activity/Selectivity |
|---|---|---|
| Hydroxamate Group | Zinc-Binding Group (ZBG) | Essential for binding to the catalytic zinc ion of metalloproteinases. nih.govebi.ac.uk |
| L-tert-Leucine Moiety | P1' Side Chain | Fits into the deep, hydrophobic S1' pocket of ADAM10, contributing significantly to high potency and selectivity over ADAM17. |
| Stereocenters | Defined (R, S) configurations | Precise spatial arrangement is critical for optimal interaction with the enzyme's active site; altering stereochemistry (e.g., creating epimers) is a tool for SAR studies. arkat-usa.org |
| Phenylpentanamide Core | Main Scaffold | Provides the structural backbone to correctly position the ZBG and side chains for effective binding. |
This table outlines the contribution of different parts of the GI 254023X molecule to its function as a selective ADAM10 inhibitor.
Chemoinformatic Approaches for Scaffold Optimization and Lead Generation in Research Tools
Chemoinformatic and computational modeling techniques are increasingly employed to optimize inhibitor scaffolds like that of GI 254023X and to guide the generation of new, more effective research tools. These in silico methods provide insights into the molecular interactions between an inhibitor and its target, which can accelerate the design-synthesize-test cycle.
For ADAM family inhibitors, chemoinformatic approaches include:
Molecular Docking and Modeling: Docking simulations can predict the binding pose of an inhibitor within the active site of ADAM10. mdpi.com By modeling GI 254023X or its analogs in the crystal structure of the enzyme, researchers can visualize key interactions, such as how the hydroxamate group coordinates with the catalytic zinc and how the tert-leucine side chain fits into the S1' pocket. These models help rationalize observed SAR data and predict the effects of structural modifications before they are synthesized.
Scaffold Hopping and Lead Generation: Generative models based on deep neural networks can learn from the chemical structures of known ADAM10 inhibitors, like GI 254023X, to propose novel molecules with potentially improved properties. These models can explore a vast chemical space to identify new scaffolds that retain the necessary pharmacophore for ADAM10 inhibition but may have better selectivity or physicochemical properties.
Exosite Inhibitor Design: Chemoinformatics can also aid in the discovery of exosite inhibitors. These compounds bind to secondary sites on the enzyme surface, outside the active site, and can offer a different mechanism of inhibition and potentially higher selectivity. mdpi.com Computational screening of compound libraries against known exosites on ADAM10 can identify novel, non-zinc-binding lead compounds for development as research probes. mdpi.com
Development of Photoreactive or Affinity Probes for Target Validation
To validate that the biological effects of a compound like GI 254023X are indeed due to the inhibition of its intended target, researchers develop specialized chemical probes. These probes are typically derived from the inhibitor's scaffold and are designed to covalently label or isolate the target enzyme from complex biological mixtures.
Two common types of probes developed from metalloproteinase inhibitors are:
Photoreactive Probes: These probes are created by attaching a photo-activatable group, such as a benzophenone (B1666685) or a diazirine, to the inhibitor scaffold. The inhibitor part of the probe directs it to the active site of the target enzyme (e.g., ADAM10). Upon exposure to UV light, the photoreactive group becomes highly reactive and forms a permanent, covalent bond with the enzyme. This irreversible labeling allows for robust detection and identification of the target.
Affinity-Based Probes: These probes incorporate an affinity tag, most commonly biotin (B1667282), in addition to the inhibitor scaffold. After the probe binds to its target enzyme, the biotin tag can be used to capture and purify the enzyme-probe complex using streptavidin-coated beads. This "pull-down" technique is invaluable for identifying the targets of an inhibitor in a cellular lysate and for studying post-translational modifications of the enzyme.
While specific probes derived directly from the GI 254023X scaffold are not prominently described, the general strategy has been successfully applied to other hydroxamate-based metalloproteinase inhibitors. For example, probes based on the inhibitor marimastat (B1683930) have been used to label and enrich matrix metalloproteinases (MMPs) and ADAMs for proteomic profiling. This demonstrates the feasibility of converting a selective inhibitor scaffold like that of GI 254023X into a powerful activity-based probe for validating ADAM10 as a target in various disease models.
Emerging Research Directions and Future Perspectives for Gi 254023x Investigations
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Mechanistic Insight
To fully understand the downstream consequences of inhibiting a key cellular enzyme like ADAM10, researchers are increasingly turning to systems biology. This approach leverages multi-omics data—integrating genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of the cellular response to perturbation by GI 254023X. thermofisher.com
By inhibiting ADAM10, which is known to cleave over 70 different cell surface proteins, GI 254023X can trigger a cascade of changes across multiple molecular layers. frontiersin.org A multi-omics strategy allows for the simultaneous monitoring of these changes, providing deeper insights than could be gleaned from studying a single pathway in isolation. thermofisher.com For instance, in the context of acute leukemia, where ADAM10 has been identified as a potential therapeutic target, combining proteomics and transcriptomics with functional CRISPR/Cas9 screens helps to uncover novel vulnerabilities and resistance mechanisms. uni-muenchen.deresearchgate.net
The application of spatial multi-omics technologies represents a significant future direction. These methods allow for the analysis of the transcriptome, proteome, and metabolome within the spatial context of tissues, which is crucial for understanding complex processes like tumor development and neuroinflammation where cell-to-cell interactions are paramount. researchgate.net Advanced models, such as brain organoids, when combined with single-cell omics approaches, provide an experimental platform to dissect the role of individual cells and their responses to ADAM10 inhibition in a system that better recapitulates human organ development and disease. mdpi.com
Exploration of Novel Biological Hypotheses and Research Applications (Conceptual, Pre-Clinical)
GI 254023X serves as a critical research tool for exploring a wide array of novel biological hypotheses in preclinical settings. Its high selectivity for ADAM10 over the closely related ADAM17 allows for the specific interrogation of ADAM10-dependent pathways. medchemexpress.comapexbt.comrndsystems.com
Key preclinical research applications include:
Neurodegenerative Diseases: In models of Huntington's disease, GI 254023X has been shown to reduce the excessive cleavage of N-cadherin, a synaptic adhesion protein, thereby rescuing synaptic and cognitive deficits. nih.gov In the context of Alzheimer's disease, it is used to study the shedding of the low-density lipoprotein receptor-related protein 1 (LRP1), a key receptor for amyloid-beta (Aβ) clearance at the blood-brain barrier. d-nb.info
Acute Brain Injury: Studies using models of traumatic brain injury (TBI) have demonstrated that GI254023X can attenuate brain tissue loss, axonal injury, and the expression of pro-inflammatory genes. nih.gov
Oncology: The compound is utilized to investigate the role of ADAM10 in cancer cell biology. In acute T-lymphoblastic leukemia Jurkat cells, GI254023X was found to inhibit proliferation and induce apoptosis by affecting the Notch1 signaling pathway. apexbt.comresearchgate.net It has also been used to study cell migration in triple-negative breast cancer models. frontiersin.org
Vascular Biology and Inflammation: Research has shown that GI254023X can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis by preventing the cleavage of VE-cadherin and VEGFR2. ahajournals.org It also shows potential in mitigating vascular injury caused by Staphylococcus aureus α-hemolysin and alleviating gut-vascular barrier disruption following severe burns. apexbt.comresearchgate.netnih.govgoogle.com
The table below summarizes some of the key preclinical findings from investigations using GI 254023X.
| Research Area | Model/System | Key Finding with GI 254023X | Citation(s) |
| Huntington's Disease | R6/2 Mouse Model, Corticostriatal Slices | Reduces excessive N-cadherin proteolysis and rescues electrophysiological defects. | nih.gov |
| Alzheimer's Disease | PSAPP Mouse Model, In Vitro BBB Model | Reduces LRP1 ectodomain shedding, potentially enhancing Aβ clearance from the brain. | d-nb.infoselleckchem.com |
| Traumatic Brain Injury | Murine CCI Model | Attenuates brain lesion size and pro-inflammatory gene (Mmp2, Mmp9) expression. | nih.gov |
| Acute Leukemia | Jurkat Cells (T-ALL) | Inhibits cell proliferation and induces apoptosis via downregulation of cleaved Notch1. | apexbt.comresearchgate.net |
| Angiogenesis | HUVECs, PAEC-KDR Cells | Reduces VEGF-induced cleavage of VE-cadherin and VEGFR2, inhibiting endothelial cell functions. | ahajournals.org |
| Bacterial Infection | Mouse Sepsis Model, HPAECs | Protects against S. aureus α-hemolysin-mediated vascular barrier disruption. | apexbt.com |
| Burn Injury | Rat Burn Model | Alleviates gut-vascular barrier disruption by inhibiting the S100B/ADAM10 pathway. | researchgate.netnih.gov |
Development of Advanced Research Tools and Methodologies Utilizing Deuterated Analogs
The synthesis of deuterated analogs like GI 254023X-d3 represents a significant advancement in the development of sophisticated research tools. lgcstandards.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. uobaghdad.edu.iq Replacing hydrogen with deuterium at specific molecular positions can subtly alter the compound's properties in ways that are highly advantageous for research.
One of the primary uses for this compound is as an internal standard for quantitative analysis using mass spectrometry (e.g., LC-MS/MS). nih.gov In these experiments, a known amount of the deuterated standard is added to a biological sample (like plasma or tissue homogenate). Because this compound is chemically identical to the non-deuterated GI 254023X, it behaves similarly during sample extraction, handling, and chromatographic separation. However, due to its slightly higher mass (from the three deuterium atoms), it can be distinguished by the mass spectrometer. lgcstandards.com This allows for highly accurate quantification of the parent compound by correcting for any variability or loss during the analytical process.
Furthermore, deuterated analogs are invaluable for studying drug metabolism. The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). assumption.edu By comparing the metabolism of GI 254023X with that of this compound, which is deuterated on the methylamino group, researchers can precisely investigate the metabolic stability of that specific part of the molecule and identify key metabolic pathways. lgcstandards.comresearchgate.net
Challenges and Opportunities in Mechanistic Dissection of GI 254023X Biology in Complex Systems
While GI 254023X is a powerful tool, its use in complex biological systems presents both challenges and opportunities for deeper mechanistic understanding.
Challenges:
Off-Target Effects: Although GI 254023X is highly selective for ADAM10 over ADAM17, it has been shown to possess inhibitory activity against other metalloproteinases, such as matrix metalloproteinase-9 (MMP-9). medchemexpress.commdpi.com This potential for off-target inhibition can complicate the interpretation of experimental results, as observed effects may not be solely due to the inhibition of ADAM10.
Pleiotropic Functions of ADAM10: ADAM10 cleaves a broad range of substrates involved in diverse physiological processes. frontiersin.org Consequently, systemic inhibition of ADAM10 with a small molecule inhibitor can lead to widespread, sometimes opposing, biological effects. For example, while ADAM10 inhibition can be neuroprotective in models of Huntington's disease, its role in Alzheimer's disease is more complex, as its α-secretase activity is also considered beneficial. nih.govnih.gov This makes it challenging to attribute a specific phenotype to the inhibition of a single ADAM10-substrate interaction.
Complex Feedback Loops: Biological systems are governed by intricate regulatory networks. The inhibition of ADAM10 can interfere with feedback loops involving other signaling pathways, such as TNFα and NF-κB, further complicating the dissection of its primary mechanism of action. nih.gov
Opportunities:
Probing Global ADAM10 Function: The broad activity of GI 254023X, while a challenge, is also an opportunity. It allows researchers to probe the global, systemic role of ADAM10 activity in health and disease. By observing the comprehensive downstream effects through multi-omics, investigators can identify the most critically affected pathways, which can then become the focus of more targeted future studies.
Informing Development of Next-Generation Inhibitors: The challenges associated with active-site inhibitors like GI 254023X highlight the need for more refined therapeutic strategies. This has spurred research into the discovery of exosite modulators—compounds that bind to non-catalytic sites on the enzyme to achieve substrate-selective inhibition. frontiersin.org Understanding the broad effects of GI 254023X can help identify which ADAM10 functions are most critical to target or spare.
Synergy with Advanced Models: The complexity of ADAM10 biology necessitates the use of advanced experimental models. Combining the use of GI 254023X with patient-derived organoids, humanized mouse models, and sophisticated systems biology approaches provides a powerful opportunity to deconvolve the multifaceted roles of ADAM10 in complex human diseases. uni-muenchen.demdpi.com
Q & A
Q. What are the standard protocols for synthesizing and characterizing GI 254023X-d3?
Methodological Answer: Synthesis protocols should detail reaction conditions (e.g., temperature, solvents, catalysts) and purification techniques (e.g., column chromatography, recrystallization). Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment . For reproducibility, document batch-specific variations and include raw spectral data in appendices .
Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer: Use cell viability assays (e.g., MTT or ATP-based luminescence) to assess cytotoxicity. For target-specific activity, employ enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) under physiologically relevant pH and temperature conditions. Include positive/negative controls and triplicate measurements to minimize variability. Data should be normalized to baseline activity and analyzed using ANOVA with post-hoc tests .
Q. How can researchers ensure reproducibility in this compound experiments?
Methodological Answer: Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Document detailed experimental protocols with exact reagent concentrations and equipment settings.
- Use internal reference standards for instrument calibration.
- Share raw datasets (e.g., spectral files, dose-response curves) in supplementary materials or repositories like Zenodo .
Advanced Research Questions
Q. How to design dose-response studies for this compound in complex biological systems (e.g., 3D cell cultures or co-cultures)?
Methodological Answer: Apply the PICO framework:
- Population : Define the biological model (e.g., primary cells vs. cell lines).
- Intervention : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values.
- Comparison : Include untreated controls and a reference compound (e.g., a known inhibitor).
- Outcome : Quantify effects using live-cell imaging for kinetic analysis or transcriptomics for pathway modulation. Use nonlinear regression models to fit dose-response curves .
Q. What statistical methods resolve contradictions in this compound’s mechanism of action across studies?
Methodological Answer:
- Perform meta-analysis of published data to identify confounding variables (e.g., cell type differences, assay conditions).
- Use Bayesian inference to weigh evidence strength across studies, incorporating prior probability distributions for key parameters (e.g., binding affinity).
- Validate hypotheses with orthogonal assays (e.g., surface plasmon resonance for binding kinetics if conflicting biochemical data exists) .
Q. How to integrate computational modeling (e.g., molecular docking) with experimental data for this compound’s pharmacokinetics?
Methodological Answer:
- Generate a structure-activity relationship (SAR) model using docking software (e.g., AutoDock Vina) to predict binding poses against target proteins.
- Validate predictions with mutagenesis studies or cryo-EM structures.
- For pharmacokinetics, use physiologically based pharmacokinetic (PBPK) modeling tools (e.g., GastroPlus) to simulate absorption/distribution, calibrated with in vivo plasma concentration data .
Q. What strategies mitigate off-target effects when studying this compound in heterogeneous tissue samples?
Methodological Answer:
- Employ chemical proteomics (e.g., activity-based protein profiling) to identify off-target interactions.
- Use isoform-specific inhibitors or CRISPR/Cas9 knockouts to isolate target-related effects.
- Apply single-cell RNA sequencing to dissect cell-type-specific responses in complex tissues .
Methodological Frameworks
- For Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, assess whether this compound’s novelty justifies its use over existing compounds .
- For Data Interpretation : Follow the "3.5 Look for Contradiction" principle: Compare results against null hypotheses, identify outliers through Grubbs’ test, and discuss methodological limitations (e.g., assay sensitivity) in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
